molecular formula C22H17ClN4O5S B11418949 5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11418949
M. Wt: 484.9 g/mol
InChI Key: IQLFPJCOLDMETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methanesulfonyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzofuran moiety, and a methanesulfonyl group. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methanesulfonyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the benzofuran moiety, and the addition of the methanesulfonyl group. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzofuran Moiety: This step may involve the use of benzofuran derivatives and coupling reactions.

    Addition of the Methanesulfonyl Group: This can be done using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methanesulfonyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-Chloro-2-methanesulfonyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-methanesulfonyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-{2-[(4-sulfamoylphenyl)ethyl]benzamide}
  • 5-Chloro-2-methanesulfonyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide

Uniqueness

5-Chloro-2-methanesulfonyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in a distinct manner, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H17ClN4O5S

Molecular Weight

484.9 g/mol

IUPAC Name

5-chloro-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H17ClN4O5S/c1-12-7-9-13(10-8-12)25-21(29)19-17(14-5-3-4-6-16(14)32-19)26-20(28)18-15(23)11-24-22(27-18)33(2,30)31/h3-11H,1-2H3,(H,25,29)(H,26,28)

InChI Key

IQLFPJCOLDMETP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NC(=NC=C4Cl)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.